![molecular formula C12H18N2O2 B6631793 2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-4-ylmethyl)ethanamine](/img/structure/B6631793.png)
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-4-ylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-4-ylmethyl)ethanamine is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is commonly referred to as MDPV and is classified as a synthetic cathinone, which is a type of psychoactive substance that affects the central nervous system.
Wirkmechanismus
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters that regulate mood, behavior, and cognition. By blocking the reuptake of these neurotransmitters, MDPV increases their availability in the brain, leading to an increase in their effects. This can result in feelings of euphoria, increased energy, and increased alertness.
Biochemical and Physiological Effects:
MDPV has been shown to have various biochemical and physiological effects on the body. These include an increase in heart rate, blood pressure, body temperature, and respiratory rate. It also causes vasoconstriction, which can lead to reduced blood flow to certain organs. Additionally, MDPV has been shown to cause changes in brain activity, leading to alterations in mood, behavior, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MDPV in lab experiments is its ability to produce consistent effects on the central nervous system, making it useful in studying the mechanisms of drug addiction and abuse. However, due to its potential for abuse and the associated risks, it is important to handle MDPV with caution in the lab. Additionally, the use of MDPV in lab experiments is limited by ethical concerns and the potential for harm to human subjects.
Zukünftige Richtungen
There are several future directions for research on MDPV. One area of interest is its potential use in treating medical conditions such as depression and ADHD. Additionally, further research is needed to fully understand the biochemical and physiological effects of MDPV on the body. This includes studying the long-term effects of MDPV use and its potential for addiction. Finally, research is needed to develop safer and more effective methods for synthesizing MDPV in the lab.
Conclusion:
In conclusion, MDPV is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is commonly synthesized through various methods and has been studied for its potential use in forensic toxicology and medical treatments. MDPV acts as a reuptake inhibitor of neurotransmitters, leading to various biochemical and physiological effects on the body. While MDPV has advantages for lab experiments, it is important to handle it with caution due to its potential for abuse and associated risks. There are several future directions for research on MDPV, including its potential use in medical treatments and the development of safer synthesis methods.
Synthesemethoden
MDPV can be synthesized through various methods, including the oxidation of ephedrine or pseudoephedrine using potassium permanganate or chromic acid. Another method involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with hydroiodic acid and red phosphorus. However, due to the potential dangers associated with the synthesis of MDPV, it is recommended that only trained professionals handle the process.
Wissenschaftliche Forschungsanwendungen
MDPV has been studied for its potential use in forensic toxicology, as it is commonly found in illicit drugs such as bath salts. It has also been investigated for its potential use in treating certain medical conditions, such as depression and attention deficit hyperactivity disorder (ADHD). Additionally, MDPV has been studied for its effects on the central nervous system and its potential for abuse.
Eigenschaften
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-4-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(15-8-9-16-12)4-7-14-10-11-2-5-13-6-3-11/h2-3,5-6,14H,4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLGUHCTUFIRRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCNCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-4-ylmethyl)ethanamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.